2-Phenylmethoxyiminoacetic acid
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Overview
Description
2-Phenylmethoxyiminoacetic acid is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a phenyl group attached to a methoxyiminoacetic acid moiety
Scientific Research Applications
2-Phenylmethoxyiminoacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Many compounds exert their effects by interacting with specific proteins in the body, often enzymes or receptors. These proteins are considered the compound’s primary targets. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
The compound’s interaction with its targets can cause changes in the target’s function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a receptor to prevent it from being activated by other compounds .
Biochemical Pathways
Compounds can affect various biochemical pathways, either by directly participating in the reactions in these pathways or by influencing the activity of enzymes that catalyze these reactions .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body . These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of a compound’s action can include changes in gene expression, alterations in cellular metabolism, or modifications to cell signaling pathways .
Action Environment
The environment in which a compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylmethoxyiminoacetic acid can be synthesized through several methods. One common approach involves the reaction of O-benzylhydroxylamine hydrochloride with glyoxylic acid. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction involving O-benzylhydroxylamine hydrochloride and glyoxylic acid suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenylmethoxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the imino group.
Methoxyacetic acid: Contains a methoxy group but lacks the phenyl group.
Benzylamine: Contains a phenyl group and an amine group but lacks the methoxyiminoacetic acid moiety.
Uniqueness
2-Phenylmethoxyiminoacetic acid is unique due to the presence of both a phenyl group and a methoxyiminoacetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenylmethoxyiminoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKZSXNEFJASD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.